2-cyano-4-methoxybenzene-1-sulfonyl chloride
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Overview
Description
2-cyano-4-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClNO3S. It is a derivative of benzene, featuring a cyano group (-CN), a methoxy group (-OCH3), and a sulfonyl chloride group (-SO2Cl) attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-4-methoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-cyano-4-methoxybenzene. This process can be achieved by reacting 2-cyano-4-methoxybenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-cyano-4-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The sulfonyl chloride group can participate in EAS reactions, where it acts as an electrophile and reacts with nucleophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) to facilitate the reaction.
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are used under basic conditions to promote the substitution reaction.
Major Products Formed
Sulfonamides: Formed by the reaction of this compound with amines.
Sulfonate Esters: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
2-cyano-4-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyano-4-methoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to modify molecules and create new compounds .
Comparison with Similar Compounds
Similar Compounds
2-cyano-4-methoxybenzene-1-sulfonamide: Similar structure but with a sulfonamide group (-SO2NH2) instead of a sulfonyl chloride group.
4-methoxybenzenesulfonyl chloride: Lacks the cyano group, making it less reactive in certain reactions.
2-cyano-4-methoxybenzenesulfonic acid: Contains a sulfonic acid group (-SO3H) instead of a sulfonyl chloride group.
Uniqueness
2-cyano-4-methoxybenzene-1-sulfonyl chloride is unique due to the presence of both the cyano and sulfonyl chloride groups, which confer distinct reactivity patterns. The cyano group can participate in additional reactions, such as nucleophilic addition, while the sulfonyl chloride group is highly reactive towards nucleophiles, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
1261674-50-3 |
---|---|
Molecular Formula |
C8H6ClNO3S |
Molecular Weight |
231.7 |
Purity |
95 |
Origin of Product |
United States |
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